1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
The compound 1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic molecule that features a triazolopyridazine core, a diazepane ring, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic reactions. The triazolopyridazine core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors. The diazepane ring is often introduced via nucleophilic substitution reactions, while the methylthio-substituted phenyl group can be attached through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted diazepane derivatives
Scientific Research Applications
1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The triazolopyridazine core is known to interact with various biological targets, while the diazepane ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(methylsulfanyl)benzoyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane: can be compared with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazolopyridazine core, diazepane ring, and methylthio-substituted phenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-26-15-5-2-4-14(12-15)18(25)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h2,4-7,12-13H,3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWISYFJREUJJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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